molecular formula C22H21ClN4O2S B2468508 benzofuran-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351620-80-8

benzofuran-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2468508
CAS No.: 1351620-80-8
M. Wt: 440.95
InChI Key: IPZFAFUZGDCEHF-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
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Properties

IUPAC Name

1-benzofuran-2-yl-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S.ClH/c27-21(20-14-17-8-4-5-9-19(17)28-20)25-10-12-26(13-11-25)22-24-23-18(15-29-22)16-6-2-1-3-7-16;/h1-9,14H,10-13,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZFAFUZGDCEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzofuran-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that integrates multiple heterocyclic systems, suggesting a diverse range of biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a benzofuran core fused with a piperazine ring and a thiadiazine moiety. This unique structure is anticipated to enhance its interaction with various biological targets, potentially leading to significant therapeutic effects.

Component Structure Features Biological Activity
BenzofuranFused aromatic ringAntimicrobial, Antioxidant
ThiadiazineContains sulfur and nitrogenAntimicrobial, Anticancer
PiperazineSaturated six-membered ringAntidepressant, Anxiolytic

Antimicrobial Activity

Benzofuran derivatives have demonstrated considerable antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against various bacterial strains and fungi. For example, derivatives have shown minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis .

Anticancer Potential

Research has highlighted the anticancer potential of benzofuran derivatives. A series of compounds derived from benzofuran showed promising results against human cancer cell lines, such as ovarian cancer cells (A2780), with IC50 values ranging from 11 μM to 12 μM for the most active compounds . The incorporation of thiadiazine may further enhance this activity by promoting specific interactions with cancer cell pathways.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological applications. Compounds containing piperazine are known for their anxiolytic and antidepressant effects, which could be relevant in developing treatments for mood disorders .

The biological activity of benzofuran derivatives is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds can inhibit specific enzymes involved in disease processes.
  • Receptor Modulation : Interaction with neurotransmitter receptors may mediate neuropharmacological effects.
  • DNA Interaction : Some derivatives have been shown to induce DNA damage in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antitubercular Activity : A study synthesized benzofuran derivatives and assessed their efficacy against M. tuberculosis, revealing significant antimycobacterial activity with low toxicity towards mammalian cells .
  • Anticancer Screening : Research on benzofuran-based compounds demonstrated their ability to inhibit cancer cell proliferation effectively. For instance, certain derivatives showed IC50 values indicating potent anticancer activity against specific cell lines .
  • Neuroactivity Assessment : Investigations into the neuropharmacological effects of piperazine-containing compounds have indicated potential anxiolytic properties, making them candidates for further exploration in treating anxiety disorders .

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